Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

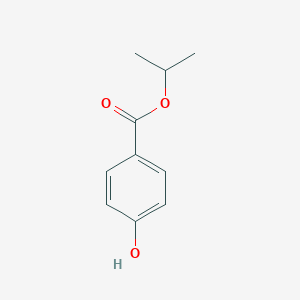

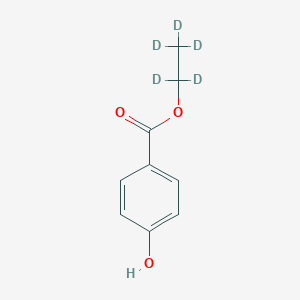

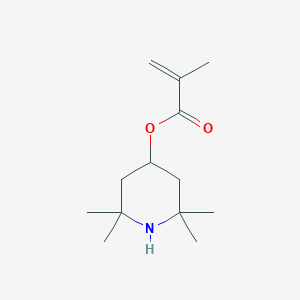

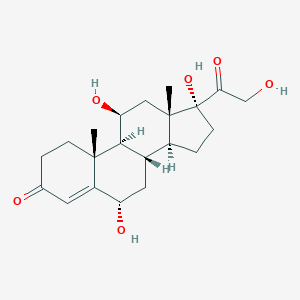

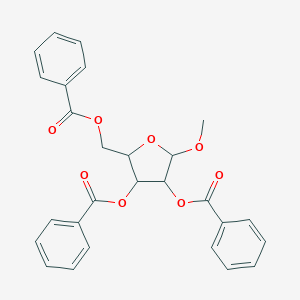

“Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside” is a chemical compound with the molecular formula C27H24O8 . It has an average mass of 476.475 Da and a monoisotopic mass of 476.147125 Da . This compound is used in the preparation of 1-α- and 1-β-D-Arabinofuranosyl-2-nitroimidazole (α-AZA and β-AZA) as synthons for a number of potential markers of tissue hypoxia .

Synthesis Analysis

The synthesis of “Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside” involves the Fischer-Helferich glycosylation, where arabinose is dissolved in methanol hydrochloride and stirred at room temperature . The resulting methyl-D-arabinose can be resuspended in pyridine after the removal of volatile components, and the remaining free hydroxy groups can be benzoylated with benzoyl chloride .Molecular Structure Analysis

The molecular structure of “Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside” is defined by its molecular formula, C27H24O8 . It has 2 of 4 defined stereocenters .Physical And Chemical Properties Analysis

“Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside” has a density of 1.3±0.1 g/cm3, a boiling point of 598.8±50.0 °C at 760 mmHg, and a flash point of 256.1±30.2 °C . It has 8 H bond acceptors, 0 H bond donors, and 11 freely rotating bonds . Its polar surface area is 97 Å2, and its molar volume is 360.6±5.0 cm3 .Aplicaciones Científicas De Investigación

Glycosylation Reactions

In carbohydrate chemistry, Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside is a key reagent for glycosylation reactions . It acts as a glycosyl donor, transferring its sugar moiety to other molecules. This is crucial for the synthesis of complex carbohydrates and glycoconjugates, which have significant biological and medicinal applications.

Marker Synthesis for Tissue Hypoxia

The compound is used in preparing synthons like 1-α- and 1-β-D-Arabinofuranosyl-2-nitroimidazole (α-AZA and β-AZA), which are potential markers of tissue hypoxia . These markers are valuable in identifying hypoxic tissues, which is important in the diagnosis and treatment of various medical conditions, including stroke and cancer.

Research in Stereochemistry

Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside: is instrumental in stereochemical studies due to its well-defined chiral centers. Researchers use it to study diastereoselectivity in chemical reactions, which is fundamental in the development of enantiomerically pure pharmaceuticals .

Educational Tool in Organic Synthesis

This compound is also used in academic settings as an educational tool to teach organic synthesis techniques . Its synthesis involves multiple steps that demonstrate various organic reactions, purification methods, and analytical techniques, providing students with hands-on experience in the laboratory.

Safety and Hazards

When handling “Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Mecanismo De Acción

Target of Action

Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside is a complex organic compound with the molecular formula C27H24O8 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is used in the preparation of 1-α- and 1-β-d-arabinofuranosyl-2-nitroimidazole (α-aza and β-aza) . These compounds are synthons for a number of potential markers of tissue hypoxia .

Biochemical Pathways

Given its use in the preparation of potential markers of tissue hypoxia , it may be involved in pathways related to cellular respiration and oxygen utilization.

Result of Action

Given its use in the preparation of potential markers of tissue hypoxia , it may have effects related to cellular respiration and oxygen utilization.

Action Environment

Like many other chemical compounds, its stability and efficacy may be influenced by factors such as temperature, ph, and the presence of other chemicals .

Propiedades

IUPAC Name |

[(2R,3R,4S,5S)-3,4-dibenzoyloxy-5-methoxyoxolan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O8/c1-31-27-23(35-26(30)20-15-9-4-10-16-20)22(34-25(29)19-13-7-3-8-14-19)21(33-27)17-32-24(28)18-11-5-2-6-12-18/h2-16,21-23,27H,17H2,1H3/t21-,22-,23+,27+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKNQPQTQXKNOC-LAWREARLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside | |

Q & A

Q1: What is the significance of methyl 2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside in organic synthesis?

A1: Methyl 2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside serves as a key precursor in the synthesis of methyl 2,3-anhydro-alpha-D-ribofuranoside []. This latter compound is an important building block in carbohydrate chemistry and can be used to synthesize various biologically active molecules.

Q2: Can you describe the synthetic route for preparing methyl 2,3-anhydro-alpha-D-ribofuranoside from methyl 2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside?

A2: While the provided abstracts do not detail the entire synthesis, they mention that methyl 2,3-anhydro-alpha-D-ribofuranoside is synthesized from methyl 2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside in a four-step sequence with an overall yield of 74% []. This suggests that the synthesis likely involves selective deprotection and cyclization reactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.